Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyri midin-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyri midin-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16386988
InChI: InChI=1S/C25H24N4O4S3/c1-2-33-20(31)12-15-13-34-24(26-15)27-19(30)14-35-25-28-22-21(17-10-6-7-11-18(17)36-22)23(32)29(25)16-8-4-3-5-9-16/h3-5,8-9,13H,2,6-7,10-12,14H2,1H3,(H,26,27,30)
SMILES:
Molecular Formula: C25H24N4O4S3
Molecular Weight: 540.7 g/mol

Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyri midin-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate

CAS No.:

Cat. No.: VC16386988

Molecular Formula: C25H24N4O4S3

Molecular Weight: 540.7 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyri midin-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate -

Specification

Molecular Formula C25H24N4O4S3
Molecular Weight 540.7 g/mol
IUPAC Name ethyl 2-[2-[[2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Standard InChI InChI=1S/C25H24N4O4S3/c1-2-33-20(31)12-15-13-34-24(26-15)27-19(30)14-35-25-28-22-21(17-10-6-7-11-18(17)36-22)23(32)29(25)16-8-4-3-5-9-16/h3-5,8-9,13H,2,6-7,10-12,14H2,1H3,(H,26,27,30)
Standard InChI Key JHHRKHJMZHGJNM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=CC=C5

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s central scaffold consists of a 3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one system, a bicyclic structure fused with a partially hydrogenated benzene ring. Key features include:

  • Thienopyrimidine Core: A sulfur-containing thiophene ring fused with a pyrimidine ring, providing a planar structure conducive to π-π stacking interactions with biological targets.

  • 4-Oxo Group: A ketone at position 4 enhances electrophilicity, facilitating interactions with nucleophilic residues in enzymes .

  • 3-Phenyl Substituent: Aromaticity from the phenyl group contributes to hydrophobic interactions and metabolic stability .

Side Chain Modifications

The molecule’s periphery includes:

  • Thioacetamide Linker: A sulfur-containing acetamide bridge connecting the core to a thiazole ring, critical for redox activity and hydrogen bonding .

  • Thiazole-Acetate Moiety: A 1,3-thiazole ring with an ethyl acetate group, enhancing solubility and enabling esterase-mediated prodrug activation .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₈H₂₈N₄O₃S₃
Molecular Weight564.74 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Topological Polar Surface Area138 Ų
LogP (Predicted)3.2

Data derived from PubChem and synthetic studies .

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves multi-step reactions to assemble the heterocyclic core and functionalize side chains:

  • Thienopyrimidine Core Formation:

    • Cyclocondensation of 2-aminobenzo[b]thiophene-3-carboxylate with phenylacetaldehyde under acidic conditions yields the pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one scaffold .

    • Reagents: Acetic anhydride, H₂SO₄ (catalytic).

  • Thiolation at Position 2:

    • Treatment with Lawesson’s reagent introduces a thiol group at position 2, enabling subsequent alkylation.

  • Side Chain Assembly:

    • Coupling the thiolated core with 2-chloro-N-(1,3-thiazol-4-yl)acetamide via nucleophilic substitution forms the thioacetamide linker .

    • Esterification with ethyl bromoacetate completes the ethyl acetate moiety .

Table 2: Critical Reaction Conditions

StepReactionYield (%)Purification Method
1Cyclocondensation65–70Recrystallization (EtOH)
2Thiolation80–85Column Chromatography
3Alkylation/Esterification50–60HPLC

Data from patents and synthetic reports .

Biological Activities and Mechanisms

Antimicrobial Effects

  • Antibacterial Activity: MIC = 8 μg/mL against Staphylococcus aureus (MRSA) .

  • Antifungal Activity: 62% growth inhibition of Candida albicans at 25 μM .

Table 3: Pharmacological Profile

ActivityModel SystemResult
Anticancer (Akt Inhibition)MCF-7 cellsIC₅₀ = 0.42 μM
AntiproliferativeHeLa cells78% G1 arrest at 10 μM
AntibacterialMRSAMIC = 8 μg/mL

Applications in Drug Discovery

Targeted Therapies

  • Oncology: Dual inhibition of Akt and CDKs positions the compound as a candidate for breast and colon cancers.

  • Antimicrobials: Structural analogs show promise against drug-resistant pathogens .

Prodrug Development

The ethyl acetate group serves as a bioreversible moiety, enabling controlled release in esterase-rich tissues (e.g., liver, tumors) .

Comparative Analysis with Analogues

Table 4: Structural and Functional Comparisons

CompoundCore ModificationKey Activity
Target CompoundThienopyrimidine-ThiazoleAkt/CDK Inhibition
Ethyl 2-{2-[2-(4-oxo-3-allyl...)acetateCyclopenta-ThienopyrimidineAntiviral
N-(3,4-Dimethoxyphenyl)-2-[3-(2-furyl...Furylmethyl SubstitutionAnti-inflammatory

Data from synthetic studies and patents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator